molecular formula C15H23NO3 B3373742 tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate CAS No. 1015069-95-0

tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

Cat. No.: B3373742
CAS No.: 1015069-95-0
M. Wt: 265.35 g/mol
InChI Key: MZROITKHJJJGJI-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate: is a white, crystalline solid characterized by its distinct set of physical and chemical properties. This compound is often used as a protecting group for amines in organic synthesis, particularly in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-benzyl-3-hydroxypropyl)amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include primary amines and alcohols.
  • Substitution products vary depending on the nucleophile used .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .

Biology: The compound is used in the synthesis of peptides and other biologically active molecules, facilitating the study of protein structure and function .

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during the synthetic process .

Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl N-(2-piperidin-3-ylethyl)carbamate

Uniqueness: tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate is unique due to the presence of the benzyl group, which provides additional steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in specific synthetic applications where such properties are desirable.

Properties

IUPAC Name

tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZROITKHJJJGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015069-95-0
Record name tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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